1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one
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Overview
Description
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-aminoacetophenone with chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes . These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one: This compound has a similar structure but with the amino and chloromethyl groups in different positions on the phenyl ring.
1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one: This compound has a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and chloromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[4-amino-3-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)4-8-2-3-10(12)9(5-8)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
GWKOQOGLRZSROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)CCl |
Origin of Product |
United States |
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